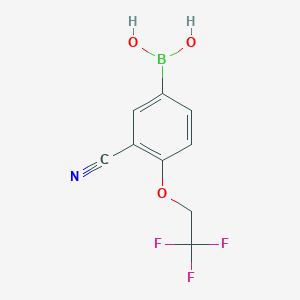

(3-Cyano-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid

Descripción

(3-Cyano-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid: is an organic compound with the molecular formula C9H7BF3NO3 and a molecular weight of 244.96 g/mol . This compound is characterized by the presence of a boronic acid group, a cyano group, and a trifluoroethoxy group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Propiedades

IUPAC Name |

[3-cyano-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BF3NO3/c11-9(12,13)5-17-8-2-1-7(10(15)16)3-6(8)4-14/h1-3,15-16H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVLGRFFKXGMKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCC(F)(F)F)C#N)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyano-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid typically involves the reaction of appropriate phenylboronic acid derivatives with trifluoroethanol and cyanide sources under controlled conditions. One common method involves the use of Suzuki-Miyaura coupling reactions, which are catalyzed by palladium complexes . The reaction conditions often include the use of bases such as potassium carbonate and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions: (3-Cyano-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The cyano group can be reduced to form amines.

Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Boronic esters or borates.

Reduction: Amines.

Substitution: Substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

(3-Cyano-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid has a wide range of applications in scientific research, including:

Biology: Employed in the development of biologically active molecules and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Mecanismo De Acción

The mechanism of action of (3-Cyano-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The cyano group can undergo nucleophilic addition reactions, while the trifluoroethoxy group can enhance the compound’s lipophilicity and stability.

Comparación Con Compuestos Similares

- (3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid

- (3-Cyano-4-(trifluoromethoxy)phenyl)boronic acid

Comparison:

- (3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid: Similar in structure but contains a fluoro group instead of a cyano group. This difference can affect its reactivity and applications.

- (3-Cyano-4-(trifluoromethoxy)phenyl)boronic acid: Similar in structure but contains a trifluoromethoxy group instead of a trifluoroethoxy group. This variation can influence its chemical properties and potential uses.

Uniqueness: (3-Cyano-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability, making it a versatile compound for various applications in research and industry.

Actividad Biológica

(3-Cyano-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid is a compound of significant interest due to its diverse biological activities. Boronic acids, in general, have been recognized for their roles in medicinal chemistry and biochemistry, particularly in the development of therapeutic agents. This article explores the biological activity of this specific boronic acid derivative, focusing on its antibacterial, anticancer, and enzyme inhibition properties.

The compound features a trifluoroethoxy group that enhances its electron-withdrawing capacity, potentially influencing its reactivity and biological interactions. Boronic acids typically exhibit Lewis acid behavior and can form reversible covalent bonds with diols, which is a key property utilized in various biochemical applications.

Antibacterial Activity

Recent studies have demonstrated that boronic acids possess notable antibacterial properties. For instance, research highlighted the effectiveness of phenylboronic acid derivatives against Gram-negative bacteria such as Escherichia coli and Bacillus cereus. In vitro evaluations indicated that compounds with trifluoroethoxy substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts .

Table 1: Antibacterial Activity of Boronic Acids

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli ATCC 25922 | 6.50 mg/mL |

| 4-(trifluoromethoxy)phenylboronic acid | Bacillus cereus | 5.00 mg/mL |

| Phenylboronic acid | E. coli | 10.00 mg/mL |

Anticancer Activity

The anticancer potential of boronic acids has been extensively studied, particularly their ability to inhibit cancer cell proliferation. A recent study reported that a derivative of phenylboronic acid exhibited cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 18.76 ± 0.62 µg/mL . This suggests that modifications to the boronic acid structure can significantly enhance its anticancer properties.

Enzyme Inhibition

Boronic acids are known for their ability to inhibit various enzymes, particularly serine proteases and glycosidases. The enzyme inhibition profile of this compound includes:

- Acetylcholinesterase : IC50 = 115.63 ± 1.16 µg/mL

- Butyrylcholinesterase : IC50 = 3.12 ± 0.04 µg/mL

- Antiurease : IC50 = 1.10 ± 0.06 µg/mL

These results indicate a strong inhibitory effect on butyrylcholinesterase and antiurease enzymes, suggesting potential applications in treating conditions related to enzyme dysregulation .

Case Studies

- Antibacterial Cream Formulation : A cream containing boron-based compounds was tested for its biological activity against bacterial strains and showed promising results in both dermatological and microbiological assessments.

- Histological Evaluation : Histological analyses conducted on rat organs indicated no significant toxic effects from the boron compound, reinforcing its potential for safe therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.